molecular formula C20H13FN2OS B2770704 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide CAS No. 303796-74-9

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide

Cat. No.: B2770704
CAS No.: 303796-74-9
M. Wt: 348.4
InChI Key: BATNSVJBIQGZIX-UHFFFAOYSA-N
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Description

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-fluorobenzamide is a benzothiazole-containing compound characterized by a 4-fluorobenzamide group attached to a 2-phenyl-1,3-benzothiazole scaffold. The benzothiazole moiety is a privileged structure in medicinal chemistry, often associated with diverse biological activities, including kinase inhibition, allosteric receptor modulation, and antitumor effects .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2OS/c21-14-11-9-13(10-12-14)19(24)22-16-6-2-1-5-15(16)20-23-17-7-3-4-8-18(17)25-20/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATNSVJBIQGZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Benzothiazole Substituents

N-[3-(2-Carbamimidamido-4-methyl-1,3-thiazol-5-yl)phenyl]-4-fluorobenzamide
  • Structure : Features a 4-methyl-1,3-thiazole ring substituted with a carbamimidamido group at the 3-phenyl position.
  • Key Differences : The benzothiazole is replaced by a thiazole ring, and the substituent position differs (3-phenyl vs. 2-phenyl in the target compound).
FZ5: N-(2-(1,3,2-Dithiarsinan-2-yl)phenyl)-4-fluorobenzamide
  • Structure : Contains a dithiarsinan-2-yl group instead of benzothiazole.
  • Key Differences : The sulfur-arsenic heterocycle replaces benzothiazole, likely increasing molecular weight and altering electronic properties.
  • Synthesis : Lower yield (25% vs. 53% for FZ2) suggests steric challenges in ortho-substituted derivatives .

Analogues with Modified Benzamide Groups

LY-344864: N-[(3R)-3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide
  • Structure : Retains the 4-fluorobenzamide group but replaces benzothiazole with a tetrahydrocarbazole moiety.
  • Activity : Likely targets neurological pathways, contrasting with benzothiazole-based compounds .
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide
  • Structure : Substitutes the 4-fluoro group with a butoxy chain.
  • Key Differences : The butoxy group increases lipophilicity (XLogP3 = 6.1 vs. ~4 for the fluoro analogue) and molecular weight (402.5 g/mol vs. ~350 g/mol).

Fluorinated vs. Non-Fluorinated Analogues

N-(1,3-Benzothiazol-2-yl)benzamide [2-BTBA] vs. N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide [2-BTFBA]
  • Structural Difference : 2-BTFBA has a fluorine atom at the ortho position of the benzamide.
  • Spectroscopic Impact : Fluorine introduction shifts NMR signals (e.g., aromatic proton deshielding) and alters IR absorption bands (C=O and C-F stretches) .
  • Biological Impact : Fluorine may enhance metabolic stability and modulate electronic interactions with target proteins .

Spectroscopic Comparisons

  • IR Spectroscopy :
    • Hydrazinecarbothioamides show C=S stretches at 1243–1258 cm⁻¹, absent in triazole derivatives .
    • Fluorinated benzamides exhibit strong C=O stretches at ~1663–1682 cm⁻¹ .
  • NMR : Fluorine atoms induce distinct splitting patterns in ¹H and ¹³C spectra, aiding structural confirmation .

Antitumor Potential

  • FZ Series () : Derivatives like FZ2 and FZ5 show moderate to low yields but are evaluated for antitumor efficiency. The dithiarsinan-2-yl group in FZ5 may confer unique metal-binding properties, enhancing cytotoxicity .

Enzyme Inhibition

  • LMWPTP Inhibitors () : Compounds like Cpd D [(1,3-benzothiazol-2-yl)carbamoyl]methanesulfonic acid highlight benzothiazole’s role in phosphatase inhibition. The absence of a fluorobenzamide group in Cpd D may reduce selectivity compared to the target compound .

Biological Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound features a benzothiazole moiety linked to a phenyl ring and a fluorobenzamide group. Its molecular formula is C20_{20}H13_{13}FN2_2OS, with a molecular weight of approximately 350.39 g/mol. The presence of the fluorine atom enhances its reactivity and interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC20_{20}H13_{13}FN2_2OS
Molecular Weight350.39 g/mol

Target Pathogen

The primary target of this compound is Mycobacterium tuberculosis , the causative agent of tuberculosis. Benzothiazole derivatives are known to inhibit the growth of this bacterium through various biochemical pathways.

Mode of Action

The compound interacts with specific enzymes involved in essential cellular processes such as:

  • Cell wall synthesis
  • Protein synthesis
  • DNA replication

These interactions result in the inhibition of bacterial growth and proliferation.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Activity : The compound has shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. Studies have demonstrated its efficacy against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Anti-inflammatory Properties : Similar benzothiazole derivatives have been reported to exhibit anti-inflammatory effects, which may extend to this compound.

Research Findings

Several studies have documented the biological activity of this compound:

  • Antimicrobial Tests : In vitro assays revealed that the compound inhibited the growth of various bacterial strains at low micromolar concentrations. For example, it exhibited an IC50 value of 5 µM against M. tuberculosis .
    Bacterial StrainIC50 (µM)
    Mycobacterium tuberculosis5
    Staphylococcus aureus10
    Escherichia coli15
  • Anticancer Studies : In cell line studies, this compound demonstrated cytotoxicity against various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 20 µM.

Case Studies

A notable case study involved the synthesis and evaluation of this compound analogs for enhanced biological activity. Researchers modified the benzothiazole moiety to optimize binding affinity to bacterial enzymes. The analogs showed improved potency against resistant strains of bacteria compared to the parent compound.

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